7-Deaza-2',3'-dideoxyguanosine

概要

説明

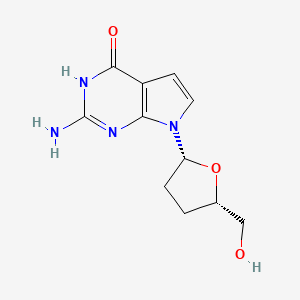

7-Deaza-2’,3’-dideoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the absence of nitrogen at the seventh position of the guanine base and the removal of hydroxyl groups at the 2’ and 3’ positions of the deoxyribose sugar. These structural modifications confer unique properties to the compound, making it a valuable tool in various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyguanosine typically involves multiple steps, starting with the preparation of the nucleobase and the sugar moiety. One common method begins with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with a protected deoxyribose derivative. This reaction is followed by deprotection and further functional group modifications to yield the final compound .

Industrial Production Methods: Industrial production of 7-Deaza-2’,3’-dideoxyguanosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent production of the compound .

化学反応の分析

Types of Reactions: 7-Deaza-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the nucleobase or sugar moiety.

Substitution: Substitution reactions, particularly at the nucleobase, can introduce different substituents to alter the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .

科学的研究の応用

Chemical Applications

7-Deaza-2',3'-dideoxyguanosine serves as a crucial building block in the synthesis of oligonucleotides and other nucleic acid analogs. The compound's unique properties allow researchers to explore new avenues in nucleic acid chemistry, including:

- Synthesis of Modified Oligonucleotides : It is often employed to create oligonucleotides with altered base-pairing properties, enhancing stability against nucleases.

- Development of Diagnostic Tools : Its application in molecular diagnostics is notable, where it aids in the detection of specific nucleic acid sequences.

Biological Applications

In biological research, this compound has been extensively studied for its effects on DNA and RNA structures. Key applications include:

- Studying Base-Pairing Properties : The compound is used to investigate the stability and pairing dynamics of nucleic acids, particularly in parallel and antiparallel duplexes.

- Inhibition of Viral Replication : It has shown promising results as an antiviral agent, particularly against HIV-1. By mimicking natural guanosine triphosphate, it integrates into viral DNA but terminates replication due to its structural modifications .

Medical Applications

The medical potential of this compound is primarily linked to its antiviral properties:

- Antiviral Therapy : The compound effectively inhibits reverse transcriptase, an essential enzyme for HIV replication. This inhibition prevents the virus from replicating within host cells .

- Cancer Research : Its ability to interfere with DNA synthesis makes it a candidate for cancer therapy, targeting rapidly dividing cells such as those found in tumors .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

作用機序

The mechanism of action of 7-Deaza-2’,3’-dideoxyguanosine involves its incorporation into nucleic acids, where it can disrupt normal base-pairing and inhibit nucleic acid synthesis. This is particularly relevant in its antiviral activity, where the compound acts as a chain terminator during viral DNA synthesis, thereby preventing the replication of the virus . The molecular targets include viral reverse transcriptase and other enzymes involved in nucleic acid metabolism .

類似化合物との比較

2’-Deoxyguanosine: Lacks the modifications at the 7, 2’, and 3’ positions, resulting in different chemical and biological properties.

7-Deaza-2’-deoxyguanosine: Similar to 7-Deaza-2’,3’-dideoxyguanosine but retains the hydroxyl groups at the 2’ and 3’ positions.

2’,3’-Dideoxyguanosine: Lacks the nitrogen at the seventh position but retains the hydroxyl groups at the 2’ and 3’ positions.

Uniqueness: 7-Deaza-2’,3’-dideoxyguanosine is unique due to its combined modifications, which confer distinct properties such as enhanced stability and altered base-pairing characteristics. These features make it particularly useful in applications requiring modified nucleosides with specific properties .

生物活性

7-Deaza-2',3'-dideoxyguanosine (7-deaza-ddG) is a modified nucleoside that has garnered attention due to its significant biological activities, particularly in the context of antiviral therapies. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzyme

7-Deaza-ddG primarily targets the HIV-1 reverse transcriptase, an enzyme essential for the viral replication process. By mimicking natural guanosine triphosphate (GTP), it integrates into the growing viral DNA chain but lacks a critical hydroxyl group at the 3' position, preventing further elongation and effectively terminating viral DNA synthesis.

Inhibition Pathway

The inhibition of reverse transcriptase by 7-deaza-ddG disrupts the conversion of viral RNA into DNA. This action halts the integration of viral genetic material into the host cell genome, thereby curtailing the spread of HIV. The compound's structural similarity to GTP enhances its incorporation into viral DNA, making it a potent chain terminator during replication.

Cellular Effects

Research indicates that 7-deaza-ddG interferes with DNA synthesis and repair mechanisms in various cell types, particularly affecting rapidly dividing cells such as those found in tumors and virally infected tissues. This interference leads to significant inhibition of cell proliferation.

Pharmacokinetics

Given its structural characteristics, 7-deaza-ddG is likely well-absorbed and distributed throughout the body. Studies suggest that it can maintain stability under standard laboratory conditions with minimal degradation over time, which is crucial for its effectiveness in therapeutic applications .

Antiviral Efficacy

A notable study demonstrated that 7-deaza-ddG effectively inhibits HIV-1 replication in vitro. In this study, varying concentrations of 7-deaza-ddG were tested against HIV-infected cell lines, showing a dose-dependent reduction in viral load without significant cytotoxicity to host cells.

| Concentration (µM) | Viral Load Reduction (%) | Cell Viability (%) |

|---|---|---|

| 1 | 25 | 95 |

| 10 | 50 | 90 |

| 50 | 80 | 85 |

Dosage Effects in Animal Models

In animal models, low doses of 7-deaza-ddG have been shown to effectively inhibit viral replication while minimizing toxicity. Higher doses resulted in increased side effects, highlighting the importance of optimizing dosage for therapeutic use.

Applications in Research and Therapy

7-Deaza-ddG's unique modification at the 7-position allows it to serve specialized roles beyond simple antiviral activity. Its resistance to nucleases makes it attractive for use in synthetic biology and as a potential tool for gene editing technologies . Additionally, its ability to modify cellular processes opens avenues for exploring its use in cancer therapies where rapid cell proliferation occurs.

特性

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZBFORRGBSAO-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-deaza-2',3'-dideoxyguanosine chemically distinct from 2',3'-dideoxyguanosine, and what is the significance of this difference?

A1: this compound is a structural analog of 2',3'-dideoxyguanosine, where the nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom []. This seemingly small modification results in a significant increase in the stability of the N-glycosidic bond towards acidic hydrolysis compared to the natural 2',3'-dideoxyguanosine []. This enhanced stability is crucial for potential applications where resistance to degradation is important.

Q2: What are the key synthetic strategies employed in the production of this compound?

A2: The synthesis of this compound typically involves a multi-step process, starting from a precursor like 7-deaza-2'-deoxyguanosine [] or a suitably protected ribose derivative [, ]. A crucial step in the synthesis is the deoxygenation of the 2'-hydroxyl group of the ribose sugar. This is often achieved using the Barton-McCombie deoxygenation reaction [, ]. Protection of other reactive groups, such as the 5'-hydroxyl and the 2-amino group, is crucial throughout the synthesis to prevent unwanted side reactions [].

Q3: Can you elaborate on the use of protecting groups in the synthesis of this compound and their strategic removal?

A3: Protecting groups play a critical role in the successful synthesis of this compound. The 5'-hydroxyl group is commonly protected with a 4,4′-dimethoxytriphenylmethyl (DMT) group, while the 2-amino group can be protected by either a DMT group or a dimethylaminomethylene group []. These protecting groups are chosen for their ability to be selectively removed under specific conditions without affecting other parts of the molecule. The choice of protecting groups and their deprotection strategies are crucial for achieving the desired regioselectivity and overall yield in the synthesis.

Q4: The research mentions a "solid-liquid phase-transfer glycosylation" method. What are the advantages of this technique in the context of this research?

A4: In the synthesis of 8-aza-7-deaza-2′,3′-dideoxyguanosine, a related analog, researchers employed a solid-liquid phase-transfer glycosylation method for the attachment of the sugar moiety []. This technique offers several advantages over traditional liquid-liquid glycosylation methods, including higher yields, simplified reaction workup, and reduced reaction times. These benefits contribute to a more efficient and practical synthesis of the target nucleoside analog.

Q5: How was the structure of the synthesized this compound confirmed, and what insights did this analysis provide?

A5: The structure of the synthesized this compound was rigorously confirmed using various spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. In particular, two-dimensional NMR (2D-NMR) spectroscopy was instrumental in assigning the proton and carbon signals of the 2′,3′-dideoxy-β-D-glycero-pentofuranosyl moiety, providing definitive proof of its structure and stereochemistry []. This detailed structural characterization is essential for understanding the molecule's properties and potential interactions with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。